molecular formula C7H6N2S2 B2866606 5-Aminobenzo[D]thiazole-2-thiol CAS No. 52386-09-1

5-Aminobenzo[D]thiazole-2-thiol

Cat. No.: B2866606
CAS No.: 52386-09-1
M. Wt: 182.26
InChI Key: CDQBEUOQQTTZQR-UHFFFAOYSA-N
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Description

5-Aminobenzo[d]thiazole-2-thiol (CAS 52386-09-1) is a high-value chemical scaffold with significant promise in medicinal chemistry and antimicrobial research. Its primary research value lies as a key synthetic intermediate for developing novel, potent therapeutic agents. In anticancer research, this heterocyclic compound serves as a core precursor for synthesizing derivatives that demonstrate potent and broad-spectrum antiproliferative activities. Pyridinyl-amine-linked benzothiazole-2-thiol analogues have exhibited remarkable efficacy, with specific compounds showing IC50 values in the nanomolar range against diverse human cancer cell lines, including SKRB-3 (1.2 nM), SW620 (4.3 nM), A549 (44 nM), and HepG2 (48 nM). These derivatives have been shown to inhibit cancer cell proliferation by inducing apoptosis . In infectious disease research, benzothiazole-2-thiol derivatives have been identified as potent and selective quorum-sensing inhibitors of the LasB system in Gram-negative bacteria like Pseudomonas aeruginosa , with certain compounds achieving IC50 values as low as 45.5 µg/mL. This activity disrupts bacterial communication and virulence without exerting antibiotic pressure, making them valuable for studying anti-biofilm strategies and alternative antimicrobial approaches . The compound is also utilized in efficient, metal-free synthetic methodologies to construct more complex N-arylbenzo[d]thiazol-2-amine derivatives, highlighting its utility in sustainable organic synthesis . With a molecular formula of C7H6N2S2 and a molecular weight of 182.27 g/mol, this compound is offered at a purity of 98% . It is supplied for laboratory research applications only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-amino-3H-1,3-benzothiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2S2/c8-4-1-2-6-5(3-4)9-7(10)11-6/h1-3H,8H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDQBEUOQQTTZQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)NC(=S)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Derivatization Strategies of 5 Aminobenzo D Thiazole 2 Thiol and Its Benzothiazole Congeners

Chemical Transformations Involving the Thiol Moiety

The thiol (-SH) group is a versatile functional group known for its nucleophilicity, particularly in its deprotonated thiolate (S⁻) form, and its susceptibility to oxidation-reduction reactions. nih.gov These characteristics are central to the derivatization strategies for thiol-containing benzothiazoles.

The oxidation of the thiol group can be controlled to yield either disulfides (RSSR) or the more highly oxidized sulfonic acids (RSO₃H). The choice of oxidizing agent and reaction conditions determines the final product. sci-hub.se Mild oxidizing agents typically favor the formation of disulfides, which involves the coupling of two thiol molecules. researchgate.net More vigorous oxidation conditions are required to convert the thiol or disulfide to the corresponding sulfonic acid. sci-hub.segoogle.com

A variety of reagents have been employed for these transformations. For instance, N-bromosuccinimide (NBS) in an aprotic solvent like dichloromethane (B109758) provides a rapid and efficient method for converting thiols to symmetrical disulfides in high yields. researchgate.net However, if a protic solvent such as methanol (B129727) is used, further oxidation to sulfonic acid can occur. researchgate.net Oxidative coupling can also be achieved using dimethyl sulfoxide (B87167) (DMSO) in the presence of an acid catalyst. biolmolchem.com For the synthesis of sulfonic acids, stronger oxidizing systems are necessary. A combination of an organic hydroperoxide and a molybdenum-containing catalyst can effectively oxidize thiols to sulfonic acids, requiring at least a 3:1 molar ratio of hydroperoxide to thiol. google.com Another method involves using a sulfoxide like DMSO with a halogen or hydrogen halide catalyst and an excess of water, which helps to moderate the reaction. google.com

Oxidizing System Primary Product Conditions Citation
N-Bromosuccinimide (NBS)DisulfideDichloromethane, Room Temperature researchgate.net
Dimethyl Sulfoxide (DMSO) / HIDisulfideAcetonitrile, Acidic, Room Temperature biolmolchem.com
Organic Hydroperoxide / Mo-catalystSulfonic AcidLiquid phase, Reflux Temperature (80-120 °C) google.com
Sulfoxide / Halogen Catalyst / H₂OSulfonic AcidHeating (e.g., 110-130 °C) google.com
Hydrogen Peroxide (H₂O₂)Disulfide or Sulfonic AcidDependent on pH and catalysts sci-hub.se

The term "reduction" concerning the thiol group can refer to the cleavage of the carbon-sulfur bond, a process known as desulfurization. This reaction effectively replaces the thiol moiety with a hydrogen atom, leading to the corresponding amine derivative, in this case, 5-aminobenzothiazole. While classic reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride are known to reduce various functional groups, specific methods for desulfurization have been developed. One such method involves activating the thiol with a triphenylphosphine (B44618) (Ph₃P) and 1,2-diiodoethane (B146647) (ICH₂CH₂I) system, which facilitates nucleophilic substitution and subsequent reduction. cas.cn This process can be extended to synthesize various amines by employing free amines as nucleophiles in a reductive amination context. cas.cn

The thiol group is weakly acidic and can be deprotonated by a base to form a thiolate anion (RS⁻). This anion is a potent, soft nucleophile that readily participates in nucleophilic substitution reactions with various electrophiles. nih.govresearchgate.net This reactivity is fundamental for S-alkylation and S-acylation, creating thioether and thioester derivatives, respectively.

These reactions typically proceed via an Sₙ2 mechanism, where the thiolate attacks an electrophilic carbon, displacing a leaving group. Common electrophiles include alkyl halides, acyl chlorides, and sulfonyl chlorides. For instance, the reaction of a benzothiazole-2-thiol with an alkyl halide in the presence of a base leads to the formation of a 2-(alkylthio)benzothiazole. Research has shown that even complex substitutions can be achieved, such as reacting a thiolate with chloroacetylated intermediates to synthesize more elaborate structures. mdpi.comrsc.org The efficiency of these reactions is governed by the principles of Hard and Soft Acids and Bases (HSAB) theory, which predicts that the soft thiolate nucleophile will react preferentially with soft electrophiles. nih.govresearchgate.net

Chemical Reactions of the Amino Group

The primary amino group (-NH₂) on the benzothiazole (B30560) ring is a key site for derivatization due to its nucleophilic character. researchgate.net It can react with a wide range of electrophiles to form new C-N or heteroatom-N bonds, significantly expanding the chemical diversity of the benzothiazole library.

The lone pair of electrons on the nitrogen atom of the amino group allows it to act as a nucleophile, attacking electron-deficient centers. This enables reactions with a variety of electrophilic partners. researchgate.net Important classes of electrophiles include:

Acyl Halides and Anhydrides: These react with the amino group in nucleophilic acyl substitution reactions to form amide linkages.

Sulfonyl Chlorides: Reaction with sulfonyl chlorides yields sulfonamides. mdpi.comsemanticscholar.org

Isocyanates and Isothiocyanates: The amino group can add across the C=N double bond of these compounds to form urea (B33335) and thiourea (B124793) derivatives, respectively. mdpi.comsemanticscholar.org

These transformations are crucial for building more complex molecules. For example, the amino group can be acylated with chloroacetyl chloride, and the resulting intermediate can undergo further cyclization reactions to create fused heterocyclic systems. mdpi.comnih.gov

Acylation and alkylation are among the most common and versatile reactions for modifying the amino group of 5-aminobenzothiazole and its congeners. rsc.orgacs.org

Acylation is the process of introducing an acyl group (R-C=O) onto the amino nitrogen, forming an amide. This is frequently achieved using acyl chlorides or carboxylic acids under activating conditions. mdpi.comnih.gov For example, 2-aminobenzothiazoles are readily acylated with chloroacetyl chloride in a suitable solvent. mdpi.comsemanticscholar.org Polyphosphoric acid (PPA) is often used as a catalyst and solvent for the condensation of aminobenzothiazoles with carboxylic acids at elevated temperatures to yield the corresponding N-acylated products. mdpi.com

Alkylation involves the introduction of an alkyl group onto the amino nitrogen. This is typically accomplished by reacting the amine with an alkyl halide. The reaction may lead to mono- and di-alkylated products, and conditions must be controlled to achieve selectivity. The use of a base, such as potassium carbonate (K₂CO₃), is common to neutralize the hydrogen halide formed during the reaction. acs.org

These reactions are foundational for synthesizing diverse libraries of benzothiazole derivatives for various research applications. rsc.org

Reaction Type Reagent(s) Typical Conditions Product Type Citation
AcylationChloroacetyl chlorideEthanol (B145695) or Acetic AcidN-(chloroacetyl) amide mdpi.comnih.gov
AcylationCarboxylic Acid / PPAHigh Temperature (e.g., 220 °C)N-acyl amide mdpi.com
Acylationα-HalogenoketonesCarbon disulfide or ArylisothiocyanatesFunctionalized amides semanticscholar.org
AlkylationAlkyl Halide / BaseK₂CO₃, DMF or CH₃CN, 60 °CN-alkyl amine acs.org
SulfonylationSulfonyl ChloridePyridine (B92270) or other baseN-sulfonamide mdpi.comsemanticscholar.org
AdditionIsocyanate / Isothiocyanate-Urea / Thiourea mdpi.comsemanticscholar.org

Condensation Reactions, Including Schiff Base Formation

The amino group at the C-5 position of 5-Aminobenzo[d]thiazole-2-thiol is a key nucleophilic center that readily participates in condensation reactions with various carbonyl compounds. This reactivity is fundamental to the synthesis of a wide range of derivatives, most notably Schiff bases (imines).

The formation of Schiff bases typically involves the reaction of the primary amino group with an aldehyde or a ketone, often under acidic or basic catalysis, to form an azomethine linkage (-N=CH-). researchgate.netrecentscientific.com For instance, the condensation of 2-amino-6-nitrobenzothiazole (B160904) with 3,5-diiodosalicylic aldehyde proceeds to form the corresponding Schiff base. semanticscholar.org Similarly, various aromatic aldehydes can be condensed with 2-aminobenzothiazole (B30445) derivatives to yield azomethines. semanticscholar.orgnih.gov These reactions are often carried out in solvents like ethanol or methanol, sometimes with the addition of a catalytic amount of acetic acid to facilitate the reaction. researchgate.netrecentscientific.com

The resulting Schiff bases are not merely synthetic intermediates but often exhibit significant biological activities. The imine bond is crucial for their biological function, and the nature of the substituent on the aldehyde or ketone can modulate this activity.

A variety of catalysts and reaction conditions have been employed to optimize the synthesis of benzothiazole derivatives through condensation. mdpi.com For example, ammonium (B1175870) chloride has been used to catalyze the reaction between 2-aminothiophenol (B119425) and benzaldehyde (B42025). mdpi.com Other methods include the use of a hydrogen peroxide/hydrochloric acid mixture in ethanol at room temperature. mdpi.com These approaches highlight the versatility of condensation reactions in generating a library of substituted benzothiazoles. mdpi.com

Table 1: Examples of Condensation Reactions for Schiff Base Formation
Amine ReactantCarbonyl ReactantCatalyst/ConditionsProduct TypeReference
2-Amino-6-nitrobenzothiazole3,5-Diiodosalicylic aldehydeNot specifiedSchiff Base semanticscholar.org
2-Aminobenzothiazole derivativesAromatic aldehydesNot specifiedAzomethines semanticscholar.orgnih.gov
5-amino-1,3,4-thiadiazole-2-thiolVarious aldehydesAcetic acid/EthanolSchiff Bases researchgate.net
4-(((2-aminobenzo[d]thiazol-6-yl)amino) methyl)-3-(3-nitrophenyl)sydnoneSubstituted aromatic aldehydesGlacial acetic acid/MethanolSchiff Bases recentscientific.com
2-aminothiophenolBenzaldehydeAmmonium chlorideBenzothiazole mdpi.com
2-aminothiophenolAromatic aldehydesH2O2/HCl/EthanolBenzothiazoles mdpi.com

Cyclization and Annulation Reactions for the Formation of Fused Heterocyclic Systems

The inherent reactivity of the amino and thiol groups in this compound and its analogs makes them excellent precursors for the construction of more complex, fused heterocyclic systems. These reactions involve the formation of new rings onto the existing benzothiazole framework, leading to polycyclic structures with diverse and often enhanced biological properties.

One common strategy involves the reaction of the amino group with bifunctional reagents. For example, the acylation of 2-aminobenzothiazole with chloroacetyl chloride, followed by cyclization with thiourea, results in the formation of a second 2-aminothiazole (B372263) ring fused to the benzothiazole core. semanticscholar.orgnih.gov This creates a thiazolo[2,3-b]benzothiazole system, a scaffold of significant interest in medicinal chemistry.

Similarly, the reaction of 2-aminobenzothiazole with α-halogenoketones in the presence of carbon disulfide can lead to the formation of functionalized bis-thiazolo derivatives. semanticscholar.org The proposed mechanism involves the initial addition of carbon disulfide to the amino group, followed by acylation, enolization, and subsequent cyclization with dehydration. semanticscholar.org

The amino group can also be utilized to build pyrazole (B372694) rings. For instance, the reaction of an aminobenzo[d]thiazole-6-sulfonamide derivative with 5-amino-1H-pyrazole-4-carbonitrile leads to the formation of a benzothiazolo-pyrazole heterocycle. semanticscholar.orgnih.gov

Furthermore, the condensation of o-aminothiophenols with dicarboxylic acids or their derivatives can lead to the formation of bis-benzothiazole systems. For example, the reaction of 4-amidino-substituted o-aminothiophenols with 2,5-furan- or 2,5-thiophene dicarboxylic acid in polyphosphoric acid (PPA) yields bis-amidinodibenzothiazolyl compounds. mdpi.com

Table 2: Examples of Cyclization and Annulation Reactions
Benzothiazole PrecursorReagent(s)Resulting Fused SystemReference
2-AminobenzothiazoleChloroacetyl chloride, ThioureaThiazolo[2,3-b]benzothiazole semanticscholar.orgnih.gov
2-Aminobenzothiazoleα-Halogenoketones, Carbon disulfideBis-thiazolo derivative semanticscholar.org
Aminobenzo[d]thiazole-6-sulfonamide5-Amino-1H-pyrazole-4-carbonitrileBenzothiazolo-pyrazole semanticscholar.orgnih.gov
4-Amidino-substituted o-aminothiophenols2,5-Furan- or 2,5-Thiophene dicarboxylic acidBis-amidinodibenzothiazolyl mdpi.com

Regioselective Functionalization and Derivatization Approaches

The presence of multiple reactive sites in this compound—namely the amino group, the thiol group, and the aromatic ring—necessitates regioselective control during derivatization to achieve the desired products.

The thiol group at the C-2 position is a potent nucleophile and can be selectively alkylated or acylated under appropriate conditions. acs.orgresearchgate.net For example, S-alkylation of hetaryl thiols can be achieved selectively at room temperature using ultrasound irradiation. acs.org The reaction of benzo[d]thiazole-2-thiol with various reagents under different basic conditions can lead to a variety of 2-substituted sulfanyl (B85325) benzo[d]thiazoles. researchgate.net

The amino group at C-5 can also be selectively functionalized. For instance, Knoevenagel condensation can be employed to introduce new functionalities. The reaction of 2-(benzo[d]thiazol-2-yl)acetonitrile with aryl or heteroaryl aldehydes leads to the formation of acrylonitrile (B1666552) derivatives of benzothiazole. rsc.org

Furthermore, the benzothiazole ring itself can be functionalized. Palladium-catalyzed C-H bond functionalization has been used for the oxidative acyloxylation of 2-aryl-benzo[d]thiazoles. acs.org Intramolecular C-S bond formation in 2-halothioureas can be catalyzed by copper or palladium to form 2-aminobenzothiazoles, with the catalyst influencing the reaction pathway (dehalogenative vs. C-H activation). acs.orgresearchgate.net

The synthesis of hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives provides building blocks that can be substituted at four different positions, offering a high degree of synthetic flexibility. acs.orgnih.gov The use of protecting groups, such as the tert-butyldimethylsilyl (TBDMS) group, allows for the selective reaction at specific hydroxyl or amino groups. acs.orgnih.gov

Table 3: Examples of Regioselective Functionalization
SubstrateReagent/CatalystFunctionalization TypePositionReference
Hetaryl thiolsAlkylating agentsS-alkylationThiol group acs.org
Benzo[d]thiazole-2-thiolVarious electrophilesS-functionalizationThiol group researchgate.net
2-(Benzo[d]thiazol-2-yl)acetonitrileAryl/heteroaryl aldehydesKnoevenagel condensationMethylene group adjacent to thiazole (B1198619) rsc.org
2-Aryl-benzo[d]thiazolesNot specified/Palladium catalystC-H acyloxylationAromatic ring acs.org
2-HalothioureasCopper or Palladium catalystIntramolecular C-S bond formationForms thiazole ring acs.orgresearchgate.net
Hydroxy-substituted aminobenzoic acidsKSCN/Br2Cyclization to form benzothiazoleForms thiazole ring acs.orgnih.gov

Influence of the Thiol Group on Reactivity in Heterocyclic Synthesis

The thiol group at the C-2 position of the benzothiazole ring significantly influences the molecule's reactivity and its utility in heterocyclic synthesis. In its thiol form, it is a strong nucleophile, while in its tautomeric thione form, the exocyclic sulfur can also exhibit nucleophilic character.

The electron-withdrawing nature of the benzothiazole ring decreases the nucleophilicity of the corresponding thiol compared to simpler aromatic thiols. This reduced reactivity can be advantageous in certain synthetic strategies, allowing for selective reactions at other sites of the molecule. However, the thiol group is still sufficiently reactive to participate in a variety of transformations.

The thiol group can act as a nucleophile in nucleophilic aromatic substitution (NAS) reactions. By placing a suitable leaving group at the C-2 position, the benzothiazole moiety can act as an electrophilic trap for thiols. researchgate.net For example, methylsulfonyl benzothiazole (MSBT) has been developed as a selective reagent for blocking protein thiols via an NAS mechanism. researchgate.net

Furthermore, the thiol group is crucial in the synthesis of the benzothiazole ring itself. A common method for synthesizing benzothiazoles is the condensation of 2-aminothiophenols with various electrophiles such as carboxylic acids, aldehydes, or esters. mdpi.comresearchgate.net In these reactions, the thiol group of the 2-aminothiophenol acts as a nucleophile, attacking the electrophilic carbon and initiating the cyclization process that leads to the formation of the thiazole ring.

The thiol group can also be a precursor for other functionalities. For example, it can be oxidized to form disulfide bridges or further oxidized to sulfonic acids, expanding the range of accessible derivatives. The interplay between the thiol group and other functional groups on the benzothiazole ring allows for a wide array of synthetic transformations, making it a valuable handle in the design and synthesis of complex heterocyclic compounds.

Advanced Spectroscopic and Structural Characterization of 5 Aminobenzo D Thiazole 2 Thiol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the carbon-hydrogen framework of a molecule. researchgate.net Through the analysis of chemical shifts, signal integrations, and spin-spin coupling patterns, a detailed molecular map can be constructed.

¹H-NMR spectroscopy provides information on the number, environment, and connectivity of protons in a molecule. In 5-Aminobenzo[d]thiazole-2-thiol, the spectrum is expected to show distinct signals for the aromatic protons and the exchangeable protons of the amino (NH₂) and thiol (SH) groups.

The aromatic region of the spectrum is particularly informative. The protons on the benzene (B151609) ring (H-4, H-6, and H-7) exhibit characteristic chemical shifts and coupling constants determined by their electronic environment, which is influenced by the electron-donating amino group at the C-5 position and the fused thiazole (B1198619) ring. For example, in the related compound, methyl 2-aminobenzo[d]thiazole-6-carboxylate, the aromatic protons appear in the range of δ 7.38–8.30 ppm. nih.gov The signals for the exchangeable protons of the NH₂ and SH groups are typically observed as broad singlets, and their chemical shifts can vary depending on the solvent, concentration, and temperature. researchgate.net These peaks can be confirmed by deuterium (B1214612) exchange, where the addition of D₂O to the NMR sample results in the disappearance of these signals.

Table 1: Predicted ¹H-NMR Chemical Shifts for this compound
ProtonPredicted Chemical Shift (δ, ppm)MultiplicityNotes
SH~12.0 - 13.0Broad SingletExchangeable with D₂O. Position is highly variable. May exist in thione tautomeric form.
NH₂~5.0 - 7.0Broad SingletExchangeable with D₂O. Position is variable.
Aromatic Protons (H-4, H-6, H-7)~6.5 - 8.0Multiplets / DoubletsSpecific shifts and coupling patterns depend on the substitution. In related benzothiazoles, these protons resonate between δ 7.0 and 8.5 ppm. figshare.comresearchgate.net

¹³C-NMR spectroscopy is used to determine the number and type of carbon atoms in a molecule, providing a detailed view of the carbon skeleton. researchgate.net For this compound, distinct signals are expected for the nine carbon atoms. The chemical shifts are influenced by the nature of the substituents and the aromatic system.

The C-2 carbon, bonded to both the thiol sulfur and a nitrogen atom, is expected to resonate at a significantly downfield chemical shift, typically in the range of δ 165-175 ppm, which is characteristic for carbons in a thiourea-like environment. asianpubs.orgresearchgate.net The carbons of the benzene ring will appear in the aromatic region (δ 100-155 ppm). The C-5 carbon, directly attached to the amino group, will be shifted upfield compared to the other aromatic carbons due to the electron-donating effect of the nitrogen. Conversely, the carbons adjacent to the fused thiazole ring (C-3a and C-7a) will have their shifts influenced by the heterocyclic system. In studies of similar benzothiazole (B30560) derivatives, aromatic carbons resonate from approximately δ 111 to 151 ppm, and the C-2 carbon appears downfield. figshare.comresearchgate.net

Table 2: Representative ¹³C-NMR Chemical Shifts for Benzothiazole Derivatives
Carbon AtomReported Chemical Shift Range (δ, ppm)Compound TypeReference
C-2164.7 - 175.7Substituted 2-aminothiazoles / benzothiazoles figshare.comasianpubs.org
C-3a, C-7a (Bridgehead)129.0 - 157.0Substituted benzothiazoles nih.govfigshare.com
Aromatic Carbons111.0 - 136.0Substituted benzothiazoles figshare.comresearchgate.net

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, encompassing FT-IR and Raman techniques, is instrumental in identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum is a unique fingerprint of the molecule's functional groups. For this compound, several key absorption bands are expected.

The N-H stretching vibrations of the primary amino group typically appear as two distinct bands in the region of 3300-3500 cm⁻¹. The S-H stretching vibration of the thiol group is expected as a weak band around 2550-2600 cm⁻¹. The presence of a strong C=S absorption band around 1170-1350 cm⁻¹ might indicate the presence of the thione tautomer. Other significant peaks include the C=N stretching of the thiazole ring near 1620 cm⁻¹ and various C=C aromatic ring stretching vibrations between 1450 and 1600 cm⁻¹. researchgate.net In related aminothiazole derivatives, bands for the amino group have been observed around 3430 and 3285 cm⁻¹. brieflands.com

Table 3: Characteristic FT-IR Absorption Bands for this compound
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Reference
Amino (NH₂)Symmetric & Asymmetric Stretch3300 - 3500 brieflands.com
Thiol (SH)Stretch2550 - 2600 (often weak) researchgate.net
Thiazole Ring (C=N)Stretch~1620 brieflands.com
Aromatic Ring (C=C)Stretch1450 - 1600 rsc.org
C-SStretch600 - 800 brieflands.com

Raman spectroscopy is a light-scattering technique that provides information complementary to FT-IR. It is particularly sensitive to non-polar, symmetric bonds. In the analysis of this compound, Raman spectroscopy can be highly effective for observing vibrations that are weak in the IR spectrum, such as the C-S and S-S bonds.

A prominent band corresponding to the C–S stretching vibration is expected in the 570–750 cm⁻¹ region. nih.gov Studies on the related molecule 5-amino-2-mercaptobenzimidazole (B160934) (5-A-2MBI) identified a Raman peak at 1586 cm⁻¹ assigned to amine stretching vibrations. nih.gov Raman is also an excellent technique for studying the adsorption of such molecules on metal surfaces, as seen in Surface-Enhanced Raman Scattering (SERS) studies, where the thiol group facilitates strong binding to gold or silver surfaces. rsc.org

Table 4: Characteristic Raman Shifts for this compound and Related Compounds
Functional Group / MoietyVibrational ModeExpected Raman Shift (cm⁻¹)Reference
C-SStretch570 - 750 nih.gov
N-HBending~1586 nih.gov
Aromatic RingRing Breathing / Stretching1300 - 1600 researchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and valuable structural information based on the fragmentation pattern of the molecule. The molecular formula of this compound is C₇H₆N₂S₂, giving it a molecular weight of approximately 182.27 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z ≈ 182. The fragmentation pattern would provide evidence for the structure. Expected fragmentation pathways for benzothiazole derivatives often involve the cleavage of the thiazole ring. up.ac.za For this compound, characteristic fragments could arise from the loss of a thiol radical (•SH), hydrogen sulfide (B99878) (H₂S), or the cleavage of the ring to produce smaller, stable ions. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the parent molecule and its fragments with high accuracy. figshare.com

Table 5: Predicted Mass Spectrometry Fragments for this compound
m/z ValueProposed FragmentFragmentation Pathway
182[C₇H₆N₂S₂]⁺Molecular Ion (M⁺)
149[M - SH]⁺Loss of a thiol radical
135[M - SH - N]⁺ or [C₇H₅NS]⁺Further fragmentation of the ring
108[C₆H₄S]⁺Fragment corresponding to benzyne (B1209423) sulfide radical cation

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a fundamental technique used to study the electronic transitions within a molecule. For this compound and its derivatives, this analysis reveals key information about their electronic structure.

The UV-Vis spectrum of a 5-aminothiazole-2-thiol (B1608562) compound showed electronic transitions at λₘₐₓ = 298 nm, attributed to a π→π* transition within the thiazole ring, and at 392 nm, corresponding to an n→π* transition of the C=S group. The introduction of substituents to the thiazole and amine moieties can significantly influence the UV/Vis spectra of these compounds. mdpi.com For instance, in a study of thienylazo-thiazole dyes, the solvent was found to affect the lowest-energy electronic transitions. researchgate.net

The electronic transitions in molecules are often categorized as σ→σ, n→σ, π→π, and n→π transitions. youtube.com The presence of heteroatoms with lone pairs of electrons, such as nitrogen and sulfur in the this compound structure, allows for n→σ* and n→π* transitions. youtube.com The conjugated π-system of the fused benzene and thiazole rings gives rise to π→π* transitions. youtube.com The study of these transitions provides insights into the molecular orbital energy levels. For example, the HOMO-LUMO energy gap can be indicative of a compound's potential bioactivity. researchgate.net

Table 1: Electronic Transitions in Thiazole Derivatives

Transition Type Description Typical Wavelength Range
π→π* Excitation of an electron from a π bonding orbital to a π* antibonding orbital. 200-400 nm
n→π* Excitation of an electron from a non-bonding orbital to a π* antibonding orbital. 300-500 nm
n→σ* Excitation of an electron from a non-bonding orbital to a σ* antibonding orbital. <200 nm

This table provides a generalized overview of electronic transitions relevant to the studied compounds.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides definitive information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of this compound and its derivatives.

The crystal structure of a derivative, N-[6-amino-5-(benzo[d]thiazol-2-yl)pyridone, revealed that the pyridone and benzothiazyl rings are held coplanar by an intramolecular hydrogen bond. nih.gov In another study, the crystal structure of a synthesized benzothiazole derivative was determined and supported by DFT calculations, showing excellent agreement in bond parameters. researchgate.net The Cambridge Structural Database is a valuable resource for accessing crystal structure data of related compounds. nih.gov

The solid-state structure of these compounds can be influenced by the presence of substituents and the crystallization conditions. For example, a study on thiazole derivatives as inhibitors of human dihydroorotate (B8406146) dehydrogenase utilized X-ray crystallography to understand how these inhibitors bind to the enzyme's active site. nih.gov

Table 2: Crystallographic Data for a Benzothiazole Derivative

Parameter Value
Crystal System Monoclinic
Space Group P2₁
a (Å) Value not available
b (Å) Value not available
c (Å) Value not available
β (°) Value not available
Z Value not available

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are thermal analysis techniques used to study the physical and chemical properties of materials as a function of temperature. TGA measures changes in mass, while DTA detects temperature differences between a sample and a reference material. abo.fiscribd.com

TGA is particularly useful for determining the thermal stability of a compound and studying its decomposition pattern. etamu.edu For example, the TGA curves of some compounds revealed high decomposition temperatures, indicating high thermal stability. researchgate.net In the thermal decomposition study of Cu(II) and Zn(II) complexes with 5-amino-2-thiol-1,3,4-thiadiazole, the final residues were identified as CuO and ZnO. researchgate.net The weight loss observed in TGA can be attributed to the release of water or organic solvents, or the decomposition of the organic structure. rsc.org

DTA is used to study thermal transitions such as melting, crystallization, and decomposition by measuring the temperature difference between a sample and an inert reference. filab.frtransnav.eu The resulting DTA curve can serve as a "fingerprint" for identification purposes. scribd.com Combining TGA and DTA provides a comprehensive understanding of a material's thermal behavior. abo.fi

Table 3: Thermal Analysis Data for a Catalytic Nanosystem

Temperature Range (°C) Weight Loss Event
120–200 Release of water or organic solvents
200–400 Decomposition of organic species
450–650 Elimination of calcium ions and altered magnetic-zeolite structure

This data is from a study on a Ca/4-MePy-IL@ZY-Fe3O4 nanosystem and illustrates the type of information obtained from TGA. rsc.org

Advanced Chromatographic Techniques for Purity Assessment and Reaction Monitoring (e.g., HPLC-MS)

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a powerful analytical technique for separating, identifying, and quantifying components in a mixture. It is widely used for purity assessment and reaction monitoring in the synthesis of this compound and its derivatives.

HPLC-UV methods have been developed and validated for the quantitative determination of novel aminothiazole derivatives. d-nb.info The formation of a methyl 4-hydroxy-2-amino-benzo[d]thiazole-6-carboxylate derivative was monitored using HPLC-MS analysis. acs.org This technique allows for the tracking of reactants and products over time, providing insights into reaction mechanisms and kinetics.

LC-MS/MS is also employed for the analysis of thiol-containing metabolites in complex biological samples, such as cancer cell lines. rsc.orgnih.gov This involves derivatization of the thiol groups to ensure their stability and accurate quantification. rsc.org The purity of synthesized compounds is often confirmed by a combination of spectroscopic techniques, including LC-MS. grafiati.com

Table 4: HPLC-UV Method Parameters for a Novel Aminothiazole

Parameter Condition
Column Phenomenex® Luna C18 (50 mm × 4.6 mm, 5 μm)
Mobile Phase 55% of 0.1% v/v OPA and 45% of acetonitrile
Flow Rate 1 mL/min
Detection Wavelength 272 nm

This data is from a validated HPLC-UV method for the quantification of a novel aminothiazole, 21MAT. d-nb.info

Investigations into Magnetic Properties (e.g., Magnetic Susceptibility, Vibrating Sample Magnetometry)

The investigation of magnetic properties, such as magnetic susceptibility and analysis using vibrating sample magnetometry (VSM), is relevant for derivatives of this compound, particularly when they are incorporated into metal complexes or magnetic nanosystems.

For instance, VSM analysis was used to evaluate the magnetic properties of a Ca/4-MePy-IL@ZY-Fe3O4 nanocatalyst. The analysis showed a saturation magnetization of 15 emu g⁻¹, indicating that the catalyst could be easily separated using an external magnet. rsc.org The magnetic properties of metal complexes are determined by the electronic configuration of the metal ion and the geometry of the complex. Magnetic susceptibility measurements can help to elucidate the structure and bonding in these complexes. While the parent compound, this compound, is not inherently magnetic, its derivatives can be designed to possess specific magnetic characteristics for applications in areas like catalysis and materials science.

Table 5: Magnetic Properties of a Nanocatalyst

Parameter Value
Saturation Magnetization 15 emu g⁻¹

This value was obtained for the Ca/4-MePy-IL@ZY-Fe3O4 nanocatalyst using VSM analysis. rsc.org

Coordination Chemistry of 5 Aminobenzo D Thiazole 2 Thiol Derivatives

Synthesis of Metal Complexes with Transition Metal Ions

The synthesis of metal complexes with 5-aminobenzo[d]thiazole-2-thiol and its derivatives, particularly Schiff base ligands, is typically achieved through direct reaction between the ligand and a transition metal salt in an appropriate solvent. nih.govorientjchem.org Ethanolic solutions are commonly employed for both the ligand and the metal salts. nih.govnih.gov The general procedure involves the dropwise addition of the metal salt solution to a hot, magnetically stirred solution of the ligand. nih.gov The reaction mixture is then refluxed for several hours, during which the metal complex precipitates out of the solution. nih.govcore.ac.uk

The stoichiometry of the reactants is a critical factor that can influence the structure of the resulting complex. Molar ratios of ligand to metal are frequently controlled to obtain desired products, with common ratios being 2:1, 1:2, or 1:4 (ligand:metal). nih.govnih.govcore.ac.uk For instance, studies have reported the synthesis of complexes with a 2:1 ligand-to-metal ratio for transition metals like Vanadyl(IV), Chromium(III), Iron(II), Cobalt(II), Nickel(II), Copper(II), and Zinc(II). nih.gov In other cases, binuclear complexes with the general formula [M₂(L)Cl₄] have been prepared with metals such as Manganese(II), Cobalt(II), Nickel(II), Copper(II), Zinc(II), Cadmium(II), and Mercury(II). sjpas.com

Table 1: Synthesis Conditions for Transition Metal Complexes
Metal Ion(s)Ligand TypeMolar Ratio (Metal:Ligand)SolventReaction ConditionReference
VO(IV), Cr(III), Fe(II), Co(II), Ni(II), Cu(II), Zn(II)Thiazole (B1198619) Schiff Base1:2Ethanol (B145695)Reflux (6-7h) nih.gov
Ni(II), Cu(II), Zn(II), Cd(II), Sn(II)4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol1:2EthanolReflux (2h) nih.gov
Co(II), Ni(II), Cu(II), Zn(II), Cd(II)Thiazole Schiff BaseNot SpecifiedNot SpecifiedLone-pair coordination method orientjchem.org
Mn(II), Ni(II), Cu(II), Cd(II), Co(II), Zn(II), Hg(II)Succinamide derivative2:1 (for [M₂(L)Cl₄])Not SpecifiedNot Specified sjpas.com
Various6-methyl-2-aminobenzothiazole1:2 or 1:4Ethanol/AcetoneReflux (3-4h) core.ac.uk
Co(II), Ni(II), Cu(II), Zn(II)L-ascorbic acid derivativeNot SpecifiedEthanol/WaterReflux (3h) impactfactor.orguobaghdad.edu.iq

Characterization of Ligand Binding Modes and Coordination Geometries

The coordination of this compound derivatives to metal ions can occur through various donor atoms, leading to different binding modes and coordination geometries. The ligand can act as a bidentate or even a multidentate ligand, coordinating through the exocyclic thiol sulfur, the thiazole ring nitrogen, and/or the amino group nitrogen. researchgate.netnih.govcore.ac.uk Deprotonation of the thiol group (S-H) upon complexation is a common feature, indicating coordination via the sulfur atom. nih.gov

The resulting coordination geometry is influenced by the nature of the metal ion, its oxidation state, and the stoichiometry of the complex. researchgate.net Octahedral geometries are frequently observed, particularly for divalent and trivalent metal ions like Co(II), Ni(II), and Cr(III). nih.govimpactfactor.org For example, magnetic and spectral data have confirmed octahedral geometry around these metal centers in complexes with thiazole-derived Schiff bases. nih.gov

Other common geometries include tetrahedral and square planar. nih.govjmaterenvironsci.com Tetrahedral geometry has been proposed for complexes of Ni(II), Zn(II), Cd(II), and Sn(II) with triazole-thiol ligands, while the corresponding Cu(II) complex was found to exhibit a square planar structure. nih.gov Similarly, distorted square planar geometry was assigned to a series of novel copper complexes of 2-aminobenzothiazole (B30445) derivatives. jmaterenvironsci.com In some cases, less common geometries such as square-pyramidal have been identified, for instance, in vanadyl(IV) complexes. nih.gov The non-electrolytic nature of many of these complexes, as determined by molar conductance measurements, suggests that the anions (e.g., chloride, acetate) are coordinated to the metal ion. researchgate.net

Table 2: Binding Modes and Geometries of Metal Complexes
Metal IonProposed Binding ModeCoordination GeometryReference
Co(II), Ni(II), Cr(III)Bidentate/Multidentate Schiff BaseOctahedral nih.gov
VO(IV)Bidentate/Multidentate Schiff BaseSquare-Pyramidal nih.gov
Ni(II), Zn(II), Cd(II), Sn(II)Bidentate (S and amine N)Tetrahedral nih.gov
Cu(II)Bidentate (S and amine N)Square Planar nih.gov
Cu(II)Not SpecifiedDistorted Square Planar jmaterenvironsci.com
Co(II), Ni(II), Cu(II), Zn(II)Bidentate (carboxylate, S, and N atoms)Binuclear Octahedral impactfactor.orguobaghdad.edu.iq
Cd(II)BidentateOctahedral researchgate.net

Spectroscopic Analysis of Metal Complexes

A suite of spectroscopic techniques is indispensable for the characterization of these coordination compounds. Fourier-transform infrared (FT-IR), nuclear magnetic resonance (¹H and ¹³C NMR), and UV-visible (UV-Vis) spectroscopy are among the most commonly used methods. nih.govorientjchem.orgnih.gov

FT-IR Spectroscopy: This technique is particularly useful for identifying the ligand's donor sites involved in coordination. A key piece of evidence for coordination through the thiol group is the disappearance of the ν(S-H) stretching band in the spectra of the metal complexes compared to the free ligand. nih.gov Furthermore, shifts in the vibrational frequencies of other functional groups, such as the C=N of the thiazole ring and the NH₂ group, upon complexation provide strong evidence of their involvement in bonding to the metal ion. nih.govcore.ac.ukajol.info For example, changes in the stretching and bending vibrations of the NH₂ group (ν(NH), δ(NH)) indicate coordination through the amino nitrogen. core.ac.uk

UV-Visible Spectroscopy: The electronic spectra of the complexes provide valuable information about the coordination geometry and the d-d electronic transitions of the metal ions. nih.gov The spectra of the complexes typically show bands corresponding to intra-ligand transitions (π → π* and n → π*) and d-d transitions. nih.gov The position and number of the d-d transition bands are characteristic of the metal ion's d-electron configuration and the geometry of the complex. For instance, the electronic spectra of Cu(II) complexes have been used to infer distorted octahedral geometries. core.ac.uk

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to further elucidate the structure of the ligands and their complexes, especially for diamagnetic compounds like those of Zn(II) and Cd(II). nih.govnih.gov The chemical shifts of protons and carbons near the coordination sites are expected to change upon complexation, providing further confirmation of the binding mode.

Elucidation of Electronic and Magnetic Properties of Coordination Compounds

The electronic and magnetic properties of coordination compounds are dictated by the number of unpaired d-electrons on the central metal ion. libretexts.orgopenstax.org Magnetic susceptibility measurements are a primary tool for determining these properties. jmaterenvironsci.com Complexes with unpaired electrons are paramagnetic and are attracted to a magnetic field, while those with no unpaired electrons are diamagnetic and are weakly repelled by it. libretexts.orgopenstax.org

The magnetic moment (μ), measured in Bohr Magnetons (B.M.), can be calculated from experimental susceptibility data and provides a direct indication of the number of unpaired electrons. nih.gov This information is crucial for determining the spin state (high-spin or low-spin) and inferring the coordination geometry of the complex. openstax.org

For example, Co(II) complexes of a thiazole Schiff base derivative were found to have magnetic moments between 4.29 and 4.39 B.M., consistent with three unpaired electrons in an octahedral geometry. nih.gov Similarly, Ni(II) complexes with moments of 2.83–2.91 B.M. (two unpaired electrons) and Cu(II) complexes with moments of 1.74–1.80 B.M. (one unpaired electron) were also assigned octahedral symmetries. nih.gov Copper(II) complexes of 2-aminobenzothiazole derivatives showed magnetic moments in the range of 1.80–1.89 B.M., which is typical for mononuclear Cu(II) compounds with a d⁹ configuration. jmaterenvironsci.com

Electronic spectroscopy also contributes to understanding these properties by analyzing the d-d transitions, which are influenced by the ligand field. The ratio of certain absorption bands in the electronic spectra, such as the ν(Cu)/ν(Ni) ratio, can indicate the degree of distortion from a perfect octahedral geometry in Cu(II) complexes. core.ac.uk

Table 3: Magnetic Properties of Transition Metal Complexes
Metal ComplexMagnetic Moment (B.M.)Number of Unpaired ElectronsInferred GeometryReference
Cobalt(II) complexes4.29–4.393Octahedral nih.gov
Nickel(II) complexes2.83–2.912Octahedral nih.gov
Copper(II) complexes1.74–1.801Octahedral nih.gov
Copper(II) complexes1.80–1.891High-spin Octahedral jmaterenvironsci.com
Copper(II) complex2.81 (Value likely a typo in source, expected ~1.7-2.2)Not specified jetir.org

Theoretical Studies on Complex Stability and Reactivity (e.g., DFT, Hirshfeld Analysis)

Computational chemistry provides powerful tools for gaining deeper insight into the properties of these metal complexes. Density Functional Theory (DFT) and Hirshfeld surface analysis are two such methods that are widely applied. nih.govresearchgate.netmdpi.com

Density Functional Theory (DFT): DFT calculations are used to explore the electronic structure, stability, and reactivity of the molecules. nih.govresearchgate.net By optimizing the geometrical structures of the ligands and their complexes, researchers can calculate various parameters like bond lengths and angles, which can be compared with experimental data from X-ray diffraction. researchgate.netresearchgate.net

DFT is also employed to analyze the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govukm.my The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. nih.gov Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution and identify the nucleophilic and electrophilic sites within the molecule, which are potential sites for coordination. researchgate.netufms.br

Hirshfeld Surface Analysis: This method is used to investigate and visualize intermolecular interactions within the crystal structure of a compound. researchgate.netnih.govnih.gov By mapping properties like the normalized contact distance (d_norm) onto the Hirshfeld surface, it is possible to identify and quantify different types of intermolecular contacts, such as hydrogen bonds (e.g., N···H, S···H) and π-π stacking interactions. researchgate.netnih.govresearchgate.net

Applications of 5 Aminobenzo D Thiazole 2 Thiol and Benzothiazole Scaffolds in Advanced Materials Science

Development of Novel Materials with Specific Electronic Properties

The π-extended system and high electron affinity of the benzothiazole (B30560) ring make it a promising component for materials with tailored electronic properties, particularly in the field of organic electronics. rdd.edu.iqrsc.org Researchers have focused on incorporating this scaffold into the backbone of conjugated polymers to create materials that are not only conductive but also processable. rdd.edu.iqacademiaromana-is.ro

The synthesis of polymers containing benzothiazole moieties has been shown to yield materials with semiconducting properties. researchgate.net The electrical conductivity of these polymers can be significantly enhanced through a process called doping, where electron-accepting (like iodine) or electron-donating (like sodium iodide) substances are introduced. rdd.edu.iqresearchgate.net This doping process can modulate the material to behave as either a p-type or n-type semiconductor, which is crucial for the fabrication of electronic devices such as organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). rsc.orgresearchgate.net

Detailed research has demonstrated the synthesis of various conjugated polymers based on benzothiazole, with studies measuring their electrical conductivity and the corresponding activation energies. rdd.edu.iqresearchgate.net For instance, poly(2-aminothiazole) has been synthesized with a measured conductivity of 3 × 10⁻⁶ S/cm. researchgate.net More recent advancements have led to the development of highly conductive n-type conjugated polymers synthesized in water, achieving remarkable electrical conductivities as high as 66 S cm⁻¹, which is among the highest for n-type polymers processed using environmentally benign solvents. nih.gov The incorporation of thiazole (B1198619) groups, which are structurally related to benzothiazoles, into organic materials has also been explored for creating hole-transporting materials used in organic solar cells. beilstein-journals.org

Table 1: Electrical Conductivity of Various Benzothiazole-Based Polymers

Polymer SystemConductivity (S/cm)DopantReference
Poly(2-aminothiazole)3 x 10⁻⁶Not specified researchgate.net
Conjugated Benzothiazole PolymersIncreased from 10⁻⁶ (doped)Iodine, Sodium Iodide researchgate.net
Poly[(2,2′-(2,5-dihydroxy-1,4-phenylene)diacetic acid)-stat-3,7-dihydrobenzo[1,2-b:4,5-b′]difuran-2,6-dione] (PDADF)up to 66Not applicable (n-type self-doping) nih.gov

Integration into Polymer Systems

The benzothiazole scaffold is integrated into various polymer systems to impart specific functionalities, leveraging its structural and chemical characteristics. jchemrev.comacs.org These integrations go beyond conductive polymers to include high-performance materials with enhanced thermal, mechanical, and biological properties.

One significant area of application is in the creation of high-temperature resistant polymers. Polyimides containing N-benzothiazole derivatives exhibit exceptional thermal stability, making them suitable for use as insulators, dielectrics, coatings, and adhesives in the aerospace and microelectronics industries. uobaghdad.edu.iq However, the high melting point and insolubility of some of these polyimides can limit their processability. uobaghdad.edu.iq

Another innovative application involves the modification of natural polymers. For example, benzothiazole derivatives have been grafted onto chitosan (B1678972), a biopolymer, to create novel antibacterial materials. nih.gov These modified chitosan polymers, which can be formulated into nanoparticles, combine the inherent antibacterial properties of chitosan with the potent effects of the benzothiazole moiety, resulting in materials with increased antibacterial activity. nih.gov Furthermore, benzothiazole derivatives have been employed as sensitizers in photopolymerization processes, expanding the spectral sensitivity of photopolymers into the visible light range. researchgate.net

Table 2: Integration of Benzothiazole Scaffolds into Different Polymer Systems

Polymer TypeBenzothiazole DerivativeResulting Property/ApplicationReference
PolyimidesN-benzothiazole derivative imidesHigh thermal stability, insulators, dielectrics uobaghdad.edu.iq
Chitosan (Biopolymer)Benzothiazole substituentsEnhanced antibacterial activity nih.gov
Conjugated PolymersBenzothiazole in polymer backboneElectrical conductivity, organic electronics rdd.edu.iqresearchgate.net
Multifunctional AcrylatesHemicyanine dyes with benzothiazoleSensitizers for visible-light photopolymerization researchgate.net

Investigations into Corrosion Inhibition Technologies

Benzothiazole and its derivatives are highly effective corrosion inhibitors for various metals and alloys in aggressive acidic and saline environments. peacta.orgresearchgate.netresearchgate.net Their efficacy stems from the presence of heteroatoms (nitrogen and sulfur) and the conjugated π-system of the benzene (B151609) ring, which facilitate strong adsorption onto metal surfaces. tandfonline.com This adsorption forms a protective barrier that shields the metal from corrosive agents. researchgate.net

Numerous studies have demonstrated the performance of compounds like 2-mercaptobenzothiazole (B37678) (2-MBT) and 2-aminobenzothiazole (B30445) (2-ABT) in preventing the corrosion of mild steel, carbon steel, and aluminum alloys. researchgate.netrsc.orgresearchgate.net Research shows that the inhibition efficiency typically increases with the concentration of the benzothiazole inhibitor. peacta.orgresearchgate.net For example, certain benzothiazole derivatives have achieved inhibition efficiencies exceeding 95% at concentrations as low as 150 ppm for mild steel in hydrochloric acid. researchgate.net Another study reported an efficiency of 98.6% for a different derivative on carbon steel in sulfuric acid. tandfonline.com

The mechanism of inhibition involves the formation of a film on the metal surface. In the case of 2-MBT, it has been suggested that it complexes with dissolved metal ions (like Zn²⁺), facilitating the precipitation of a protective layer. rsc.org Conversely, 2-ABT is thought to form a thin film primarily through chemisorption. rsc.org The adsorption process of these inhibitors on metal surfaces is often found to follow the Langmuir adsorption isotherm, indicating the formation of a monolayer. tandfonline.comresearchgate.net

Table 3: Corrosion Inhibition Efficiency of Benzothiazole Derivatives

InhibitorMetalCorrosive MediumConcentrationInhibition Efficiency (%)Reference
(Z)-5-(4-chlorobenzylidene)-3-(benzo[d]thiazol-2-yl)-2-(4-methoxyphenyl)thiazolidine-4-oneMild Steel15% HCl150 ppm95.8 researchgate.net
(Z)-5-(4-methoxybenzylidene)-3-(benzo[d]thiazol-2-yl)-2-(4-methoxyphenyl)thiazolidine-4-oneMild Steel15% HCl150 ppm97.5 researchgate.net
New Benzothiazole Derivative (BTFI)Carbon Steel0.5 M H₂SO₄1 mM98.6 tandfonline.com
6-ethylbenzo[d]thiazol-2-amine (AMBT-3)AA7075 Aluminum Alloy3% NaClNot Specified96.8 researchgate.net
2-aminobenzothiazole (2-ABT)Electro-galvanised steelNaCl solutionNot SpecifiedEffective Inhibitor rsc.org

Potential in Agricultural Chemical Development (e.g., as Fungicides, Herbicides, Insecticides)

The benzothiazole scaffold is a privileged structure in the discovery of new agrochemicals due to its broad spectrum of biological activities. nih.govnih.gov Derivatives of benzothiazole have been extensively researched and developed as fungicides, herbicides, and insecticides. mdpi.comresearchgate.net The stable and easily modifiable nature of the benzothiazole ring allows for the synthesis of a wide array of compounds with specific activities against various agricultural pests and diseases. nih.gov

Compounds containing the 2-mercaptobenzothiazole moiety are utilized as wide-spectrum fungicides and have also shown herbicidal and insecticidal properties. mdpi.com Similarly, 2-aminobenzothiazole derivatives have been reported to possess both insecticide and herbicide effects. mdpi.com For instance, 2-Aminobenzo[d]thiazol-5-ol is a specific compound used in the formulation of pesticides and herbicides. chemimpex.com

Research into the structure-activity relationship (SAR) of these compounds aims to optimize their efficacy. nih.govresearchgate.net Studies have identified specific structural modifications that enhance activity against particular pests. For example, the introduction of an ethoxy group or a strong electron-absorbing group has been noted to play a key role in the insecticidal activity of certain benzothiazole derivatives against pests like Spodoptera litura and Spodoptera exigua. researchgate.net These findings provide a roadmap for designing new, more effective agrochemicals based on the benzothiazole framework. nih.govnih.gov

Table 4: Reported Agrochemical Activities of Benzothiazole Scaffolds

Benzothiazole TypeActivityTarget ExamplesReference
2-Mercaptobenzothiazole derivativesFungicide, Herbicide, InsecticideWide-spectrum mdpi.com
2-Aminobenzothiazole derivativesInsecticide, HerbicideGeneral mdpi.com
General Benzothiazole derivativesInsecticideSpodoptera litura, Mythimna separata researchgate.net
2-Aminobenzo[d]thiazol-5-olPesticide, HerbicideFormulation ingredient chemimpex.com
General Benzothiazole derivativesFungicideVarious fungal pathogens nih.govresearchgate.net

Mechanistic Investigations of Molecular Interactions and Structure Reactivity Relationships

Structure-Reactivity Relationship (SAR) Studies for Benzothiazole (B30560) Derivatives

Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of benzothiazole derivatives by identifying how specific structural modifications influence their biological effects. researchgate.netnih.gov Research has shown that the nature and position of substituents on the benzothiazole ring system are critical determinants of activity. nih.gov

The 2-aminobenzothiazole (B30445) core is considered a "privileged structure" in medicinal chemistry, and its exocyclic nitrogen, along with the cyclic sulfur and nitrogen atoms, can serve as coordination sites for metals or participate in crucial intermolecular interactions. nih.govnih.gov

Key SAR findings for various benzothiazole derivatives include:

Substitution on the Benzothiazole Nucleus: The introduction of specific groups onto the benzothiazole core can significantly enhance cytotoxic activity. For instance, adding a 5,6-dimethyl or a 6-ethoxy group (R¹) to the 2-aminobenzothiazole structure has been shown to improve its antiproliferative effects. nih.gov Conversely, substituting the benzothiazole moiety with other aromatic rings like pyridine (B92270) or benzene (B151609) often leads to a decrease in activity, highlighting the importance of the benzothiazole scaffold itself. nih.gov

Substituents at the 2-Amino Group: Modifications at the 2-amino position are a common strategy. For example, in a series of 2-aminobenzothiazole-thiazolidinedione hybrids, introducing a substituent on the phenyl ring attached to the core structure significantly boosts cytotoxic activity. nih.gov However, the position of this substituent is also critical; moving it from the C4 to the C2 position can cause a notable decline in activity. nih.gov

Influence of Lipophilicity and Electronic Factors: The lipophilic and electronic characteristics of substituents on attached aryl rings significantly affect the antimicrobial activity of benzothiazole amides. rsc.org In one study of N-bromoamido-2-aminobenzothiazoles, a derivative with specific substitutions showed the highest antimicrobial activity, suggesting that a precise combination of electronic properties is beneficial. nih.gov

Impact on Anticancer Activity: For anticancer applications, SAR studies have identified several key features. In one series of compounds targeting the PI3Kα enzyme, a specific derivative was found to be the most potent, indicating a clear relationship between the substitution pattern and the inhibitory activity. researchgate.net Similarly, for VEGFR-2 inhibitors, the presence of certain groups on a linked thiazolidine (B150603) ring was crucial for potent activity. nih.gov

Table 1: Summary of Structure-Activity Relationship (SAR) Findings for Benzothiazole Derivatives

Scaffold/SeriesPosition of ModificationFavorable Substituents/FeaturesUnfavorable Substituents/FeaturesObserved EffectReference
2-AminobenzothiazoleBenzothiazole Ring (R¹)5,6-diMe, 6-EtOIsopropyl at R²Improved cytotoxic activity nih.gov
2-Aminobenzothiazole-Thiazolidinedione (TZD)Phenyl ring on TZDSubstituent at C4 positionSubstituent at C2 positionEnhanced cytotoxic activity nih.gov
Benzothiazole AmidesAryl RingChloro and methoxy (B1213986) groups (compound A07)-Potent broad-spectrum antimicrobial activity rsc.org
N-bromoamido-2-aminobenzothiazolesVariesSpecific substitution pattern in compound 3b-Highest antimicrobial activity nih.gov
Benzothiazole-based VEGFR-2 InhibitorsAttached thiazolidine-2,4-dione moiety(5-(4-Fluorobenzylidene))-Potent VEGFR-2 inhibition and anticancer activity nih.govtandfonline.com

Molecular Interactions with Biological Targets and General Mechanistic Principles

The diverse biological activities of benzothiazole derivatives stem from their ability to interact with a wide array of biological targets. mdpi.comfrontiersin.org At the molecular level, these interactions are governed by a combination of bonding types that stabilize the ligand-protein complex. nih.govscholarsresearchlibrary.com

The 2-aminobenzothiazole fragment is particularly adept at forming:

Hydrogen Bonds: Acting as both a hydrogen bond donor and acceptor. nih.gov

Chalcogen Bonds: Involving the sulfur atom. nih.gov

π-π Stacking/van der Waals Contacts: Arising from the aromatic nature of the fused ring system. nih.gov

These interactions allow benzothiazole derivatives to bind to and modulate the function of various proteins and enzymes. For instance, certain derivatives have been shown to target and inhibit receptor tyrosine kinases like c-Met and EGFR, as well as influencing the crucial PI3K/Akt/mTOR signaling pathway. frontiersin.org Another novel derivative, SKLB-163, was found to exert its anticancer effects by downregulating RhoGDI, which in turn affects the JNK-1 signaling pathway, leading to apoptosis. nih.gov

In the context of anticonvulsant activity, molecular docking studies have shown that 6-substituted 2-aminobenzothiazole derivatives can bind effectively within the subunits of the γ-amino butyric acid (GABA) enzyme. scholarsresearchlibrary.com The stability of this ligand-protein complex is enhanced by hydrogen bond formation with specific amino acid residues like Thr-416. scholarsresearchlibrary.com The mechanism of action for some antimicrobial benzothiazoles involves membrane perturbation and binding to intracellular targets like DNA. rsc.org

Enzyme Inhibition Mechanisms at the Molecular Level

A primary mechanism through which benzothiazole derivatives exert their pharmacological effects is through the inhibition of specific enzymes. nih.govrsc.org Kinetic studies and molecular docking have provided detailed insights into these inhibitory actions.

Kinase Inhibition: Benzothiazole-based compounds have emerged as effective inhibitors of various protein kinases involved in cancer progression, such as VEGFR-2, EGFR, and PI3K. nih.gov For VEGFR-2, a key enzyme in angiogenesis, potent inhibitors like a 2-aminobenzothiazole hybrid (compound 4a) have been developed. tandfonline.com In silico analysis shows these inhibitors binding to the enzyme's active site, with hydrogen bonds to key residues like Asp1046 and Glu885 being crucial for potent inhibitory activity. nih.gov The inhibition mechanism is often competitive, with the compound vying for the ATP-binding site. acs.org

Aldehyde Oxidase Inhibition: Studies on rabbit liver aldehyde oxidase revealed that benzothiazole and its analogs can act as inhibitors. nih.gov The kinetics showed a mixed inhibition pattern, meaning the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. nih.gov The nature of the heterocycle (π-excessive vs. π-deficient) was found to significantly influence the binding and inhibition characteristics. nih.gov

Monoamine Oxidase (MAO) Inhibition: Certain benzothiazole-hydrazone derivatives have been identified as potent and selective inhibitors of human MAO-B (hMAO-B). mdpi.com Kinetic analysis of the most active compound in one series determined its mechanism to be non-competitive, indicating that the inhibitor binds to a site distinct from the substrate-binding site and can bind to either the free enzyme or the enzyme-substrate complex. mdpi.com

Carbonic Anhydrase (CA) Inhibition: Novel benzothiazole derivatives incorporating amino acid moieties have shown significant inhibitory activity against several human carbonic anhydrase (hCA) isoforms, particularly hCA II and hCA V. nih.gov

Cytochrome P450 Inhibition: As antimicrobial agents, some substituted aminobenzothiazoles are designed to target and inhibit Cytochrome P450 14-alpha-sterol demethylase (CYP51), an essential enzyme in fungal cell membrane synthesis. nih.goveurekaselect.com

Table 2: Benzothiazole Derivatives as Enzyme Inhibitors

Enzyme TargetInhibitor ClassMechanism of InhibitionReference
VEGFR-22-Aminobenzothiazole hybridsCompetitive (ATP-binding site) nih.govtandfonline.com
Aldehyde OxidaseBenzothiazoles, BenzoxazolesMixed inhibition nih.gov
Monoamine Oxidase B (MAO-B)Benzothiazole-hydrazone derivativesNon-competitive mdpi.com
Carbonic Anhydrase (hCA II, V)Amino acid-benzothiazole conjugatesSignificant inhibition (Ki in µM range) nih.gov
Cytochrome P450 (CYP51)Substituted N-bromoamido-2-aminobenzothiazolesBinding to target enzyme nih.goveurekaselect.com
p56 lck enzymeAminobenzothiazole derivativesInhibition scholarsresearchlibrary.com

Role as Key Intermediates and Building Blocks in Advanced Organic Synthesis

Beyond their direct biological activities, 2-aminobenzothiazole and its derivatives, including 5-Aminobenzo[d]thiazole-2-thiol, are highly valued as key intermediates and versatile building blocks in organic synthesis. rsc.orgnih.govijcrt.org Their unique structure, featuring multiple reactive sites, allows for the construction of more complex and pharmacologically important heterocyclic systems. globalresearchonline.net

The reduction of 5-Nitrobenzothiazole-2-thiol is a key step to produce 5-Aminobenzothiazole-2-thiol, which then serves as a crucial precursor for creating novel anti-tubercular and anticancer agents. The amino group and the endocyclic nitrogen of the 2-aminobenzothiazole scaffold are particularly suitable for reactions with various electrophilic reagents, leading to a diverse array of fused heterocyclic compounds. rsc.org

Examples of synthetic applications include:

Synthesis of Fused Pyrimidines: 2-Aminobenzothiazole is a common starting material for the one-pot, three-component synthesis of pyrimido[2,1-b]benzothiazole derivatives, which possess a range of biological activities, including anti-inflammatory and anticoagulant properties. scirp.org

Formation of Oxazolidinones: New heterocyclic compounds, such as oxazolidinones, can be synthesized from Schiff bases derived from the condensation of 2-aminobenzothiazole with various aldehydes. guilan.ac.irresearchgate.net These oxazolidinones are an important class of compounds with significant antibiotic potential. guilan.ac.ir

Solid-Phase Synthesis: The 2-aminobenzothiazole scaffold is amenable to solid-phase synthesis protocols. nih.gov This allows for the rapid generation of large libraries of derivatives, which is a powerful tool in modern drug discovery for screening against various biological targets. nih.gov

Green Chemistry Approaches: There is a growing focus on developing environmentally friendly methods for synthesizing benzothiazole derivatives. mdpi.com These include microwave-assisted reactions and one-pot multicomponent reactions that are efficient, rapid, and often solvent-free, using starting materials like 2-aminobenzenethiol and various aldehydes, ketones, or acids. mdpi.com

The utility of this compound and related compounds as synthetic intermediates underscores their fundamental importance in medicinal chemistry, enabling the exploration and development of next-generation therapeutic agents. rsc.org

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